Cas no 2172034-83-0 (5,6-difluoro-1H-indazole-3-sulfonyl chloride)

5,6-Difluoro-1H-indazole-3-sulfonyl chloride is a fluorinated heterocyclic sulfonyl chloride derivative, primarily used as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms at the 5- and 6-positions enhances its reactivity and metabolic stability, making it valuable for designing bioactive molecules. The sulfonyl chloride moiety allows for efficient derivatization, enabling the formation of sulfonamides, sulfonate esters, and other functionalized compounds. Its rigid indazole core contributes to structural diversity in drug discovery. This compound is particularly useful in the development of kinase inhibitors, receptor modulators, and other therapeutic agents requiring selective fluorination. Proper handling under anhydrous conditions is recommended due to its sensitivity to moisture.
5,6-difluoro-1H-indazole-3-sulfonyl chloride structure
2172034-83-0 structure
Product name:5,6-difluoro-1H-indazole-3-sulfonyl chloride
CAS No:2172034-83-0
MF:C7H3ClF2N2O2S
MW:252.625725984573
CID:6122518
PubChem ID:165599639

5,6-difluoro-1H-indazole-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5,6-difluoro-1H-indazole-3-sulfonyl chloride
    • EN300-1618365
    • 2172034-83-0
    • Inchi: 1S/C7H3ClF2N2O2S/c8-15(13,14)7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12)
    • InChI Key: SBFPFFVUDILPPC-UHFFFAOYSA-N
    • SMILES: ClS(C1=C2C=C(C(=CC2=NN1)F)F)(=O)=O

Computed Properties

  • Exact Mass: 251.9571825g/mol
  • Monoisotopic Mass: 251.9571825g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.2Ų

5,6-difluoro-1H-indazole-3-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1618365-0.25g
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
0.25g
$1315.0 2023-06-04
Enamine
EN300-1618365-10.0g
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
10g
$6144.0 2023-06-04
Enamine
EN300-1618365-0.5g
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
0.5g
$1372.0 2023-06-04
Enamine
EN300-1618365-10000mg
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
10000mg
$6144.0 2023-09-23
Enamine
EN300-1618365-2500mg
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
2500mg
$2800.0 2023-09-23
Enamine
EN300-1618365-5000mg
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
5000mg
$4143.0 2023-09-23
Enamine
EN300-1618365-2.5g
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
2.5g
$2800.0 2023-06-04
Enamine
EN300-1618365-100mg
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
100mg
$1257.0 2023-09-23
Enamine
EN300-1618365-1000mg
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
1000mg
$1429.0 2023-09-23
Enamine
EN300-1618365-0.1g
5,6-difluoro-1H-indazole-3-sulfonyl chloride
2172034-83-0
0.1g
$1257.0 2023-06-04

5,6-difluoro-1H-indazole-3-sulfonyl chloride Related Literature

Additional information on 5,6-difluoro-1H-indazole-3-sulfonyl chloride

Recent Advances in the Application of 5,6-Difluoro-1H-indazole-3-sulfonyl Chloride (CAS: 2172034-83-0) in Chemical Biology and Pharmaceutical Research

The compound 5,6-difluoro-1H-indazole-3-sulfonyl chloride (CAS: 2172034-83-0) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its unique structural features, including the difluoro-substituted indazole core and the reactive sulfonyl chloride group, make it a versatile building block for medicinal chemistry. Recent studies have highlighted its potential in targeting various disease pathways, with a focus on oncology and inflammatory disorders.

One of the most significant applications of 5,6-difluoro-1H-indazole-3-sulfonyl chloride is in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of potent and selective inhibitors of the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and cancer. The researchers utilized the sulfonyl chloride group to introduce diverse sulfonamide functionalities, enabling the fine-tuning of inhibitor specificity and pharmacokinetic properties. The resulting compounds exhibited nanomolar potency against JAK2 and favorable selectivity profiles over other kinases.

In addition to its role in kinase inhibitor development, 5,6-difluoro-1H-indazole-3-sulfonyl chloride has been employed in the construction of PROTACs (Proteolysis Targeting Chimeras). A recent Nature Chemical Biology publication described its use as a linker component in the design of novel BET protein degraders. The difluoroindazole moiety was found to enhance the binding affinity to the target protein, while the sulfonyl chloride group allowed for efficient conjugation to E3 ligase ligands. This approach yielded PROTACs with improved cellular permeability and degradation efficiency compared to traditional designs.

The compound's reactivity has also been explored in radiopharmaceutical applications. A 2024 study in the European Journal of Medicinal Chemistry reported the synthesis of fluorine-18 labeled analogs using 5,6-difluoro-1H-indazole-3-sulfonyl chloride as a precursor. The researchers developed a novel one-step radiolabeling strategy that capitalized on the reactivity of the sulfonyl chloride group, enabling the rapid preparation of PET tracers for imaging tumor-associated kinase activity. This advancement addresses a critical need in precision oncology by providing tools for non-invasive monitoring of therapeutic response.

From a synthetic chemistry perspective, recent work has focused on optimizing the preparation and handling of 5,6-difluoro-1H-indazole-3-sulfonyl chloride. A 2023 Organic Process Research & Development article detailed improved synthetic routes that enhance yield and purity while reducing the formation of byproducts. The authors emphasized the importance of moisture control during storage and handling, as the sulfonyl chloride group is highly sensitive to hydrolysis. These process improvements have facilitated the broader adoption of this intermediate in pharmaceutical research.

Looking forward, the unique properties of 5,6-difluoro-1H-indazole-3-sulfonyl chloride position it as a valuable tool for drug discovery. Its dual functionality allows for the simultaneous modulation of target binding and physicochemical properties, making it particularly attractive for challenging targets. As research continues to uncover new applications for this versatile building block, its role in the development of next-generation therapeutics is expected to expand significantly in the coming years.

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